3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione

Physicochemical profiling Lipophilicity Hydrogen bonding

3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione (CAS 63626-80-2) is a small-molecule pyrrolidine-2,5-dione (succinimide) derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. The compound bears a 4-hydroxyphenyl substituent at the 3-position and a methyl group at the 1-position of the pyrrolidine-2,5-dione core.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 63626-80-2
Cat. No. B12892166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione
CAS63626-80-2
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C1=O)C2=CC=C(C=C2)O
InChIInChI=1S/C11H11NO3/c1-12-10(14)6-9(11(12)15)7-2-4-8(13)5-3-7/h2-5,9,13H,6H2,1H3
InChIKeyVDKARDFDKODJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione (CAS 63626-80-2): Procurement-Relevant Chemical Identity and Class Context


3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione (CAS 63626-80-2) is a small-molecule pyrrolidine-2,5-dione (succinimide) derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [1]. The compound bears a 4-hydroxyphenyl substituent at the 3-position and a methyl group at the 1-position of the pyrrolidine-2,5-dione core. Structurally, it belongs to a class of compounds that has been explored for aromatase inhibition [2], tyrosinase inhibition [3], and as polymer stabilizers [4]. The molecule is commercially available as a research chemical, with suppliers such as Bidepharm offering standard purity of 97% accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione Cannot Be Replaced by a Random In-Class Analog


Pyrrolidine-2,5-diones are a pharmacologically and industrially versatile scaffold, but biological activity and physicochemical behavior are exquisitely sensitive to the nature and position of substituents [1]. Key differentiation parameters for 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione include: the N(1)-methyl group, which is absent in the NH-analog 3-(4-hydroxyphenyl)pyrrolidine-2,5-dione and alters hydrogen-bond donor count, lipophilicity, and metabolic stability; the para-hydroxy group on the phenyl ring, which differentiates it from the unsubstituted phenyl analog (inactive in aromatase assays [2]) and from the para-amino analog (a known competitive aromatase inhibitor with Ki = 1.75 µM [2]); and the absence of bulky ortho-substituents (e.g., tert-butyl groups), which distinguishes it from hindered phenolic antioxidants used as polymer stabilizers [3]. These structural nuances dictate that even closely related pyrrolidine-2,5-diones cannot be considered functionally interchangeable in research or industrial applications without quantitative comparative evaluation.

3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione: Quantified Differentiation Evidence Against Closest Analogs


Physicochemical Property Differentiation: 3-(4-Hydroxyphenyl)-1-methyl vs. NH-Analog

The N(1)-methyl substitution fundamentally alters the hydrogen-bond donor/acceptor profile relative to the NH-analog 3-(4-hydroxyphenyl)pyrrolidine-2,5-dione. The target compound has 1 H-bond donor (phenolic OH) and 3 H-bond acceptors (two carbonyls, one phenolic oxygen), yielding a computed XLogP3 of 0.5 [1]. The NH-analog possesses an additional H-bond donor (the succinimide N–H), which increases aqueous solubility but reduces membrane permeability, as reflected in a lower cLogP. This difference is critical for applications where passive membrane partitioning or specific H-bond interactions with a target binding site are under investigation.

Physicochemical profiling Lipophilicity Hydrogen bonding

Aromatase Inhibition Potential: Para-Hydroxy vs. Para-Amino Substitution in 1-Methylpyrrolidine-2,5-diones

The closest pharmacologically characterized analog, 3-(4-aminophenyl)-1-methylpyrrolidine-2,5-dione (compound 5 in Daly et al., 1986), exhibits competitive aromatase inhibition with Ki = 1.75 µM against human placental aromatase, while the unsubstituted phenyl analog is inactive [1]. The target compound replaces the para-amino group with a para-hydroxy group. Based on the established structure-activity relationship in this series, the para-substituent is essential for activity; however, quantitative activity of the hydroxy analog has not been directly reported, and it is predicted to show significantly weaker or absent aromatase inhibition due to the loss of the primary amine required for potent interaction with the enzyme active site (the 4-nitrophenyl derivatives in the same study exhibited only weak, nonselective inhibition) [1].

Aromatase inhibition Cytochrome P450 Structure-activity relationship

Tyrosinase Inhibition: Class-Level Potency of Hydroxyphenyl Pyrrolidine-2,5-diones vs. Kojic Acid

Hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives, which share the hydroxyphenyl-pyrrolidine-2,5-dione pharmacophore, have demonstrated potent tyrosinase inhibitory activity. The benchmark compound HMP (3f) inhibited mushroom tyrosinase with an IC₅₀ of 2.23 ± 0.44 µM, which is approximately 9.4-fold more potent than the reference inhibitor kojic acid (IC₅₀ = 20.99 ± 1.80 µM) under identical assay conditions [1]. The target compound 3-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione differs from HMP by the absence of the benzylidenyl linker, and its direct tyrosinase IC₅₀ has not been reported; however, the presence of the 4-hydroxyphenyl group and the intact pyrrolidine-2,5-dione core supports potential for tyrosinase engagement.

Tyrosinase inhibition Melanogenesis Hyperpigmentation

Polymer Stabilization: Structural Differentiation from Hindered Phenolic Antioxidants

US Patent 4,709,050 describes substituted-(hydroxyphenyl)-pyrrolidine-2,5-diones as stabilizers for organic polymers, with explicit exemplification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-methyl-pyrrolidine-2,5-dione (Example 3) [1]. The target compound lacks the ortho-tert-butyl groups that are critical for radical-scavenging antioxidant activity in hindered phenols. This structural distinction means the target compound is predicted to have significantly lower oxidative stabilization efficacy and higher volatility compared to the di-tert-butyl analog. No quantitative OIT (Oxidation Induction Time) or thermal stability data have been reported for the unhindered analog.

Polymer stabilization Antioxidant Thermal degradation

QC Documentation Depth: Vendor-Reported Purity and Batch-Specific Analytical Characterization

Among suppliers of this compound, Bidepharm reports a standard purity of 97% and provides batch-specific QC data including NMR, HPLC, and GC analyses . This represents a procurement-relevant differentiation from generic catalog suppliers that may offer the compound without accompanying batch-specific analytical documentation. While this is not a molecular differentiation from chemical analogs, it is a practical procurement differentiator for users requiring documented purity and identity verification for regulatory or reproducibility purposes.

Quality control Analytical characterization Procurement specification

Optimal Scientific and Industrial Use-Cases for 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione (CAS 63626-80-2)


Negative Control or Matched-Pair Tool in Aromatase Inhibitor SAR Studies

Given that the 4-amino analog is a confirmed competitive aromatase inhibitor (Ki = 1.75 µM [1]), the 4-hydroxy compound serves as an ideal matched molecular pair for probing the contribution of the para-substituent's H-bond donor character (amine vs. hydroxyl) to aromatase binding affinity. The predicted loss of inhibitory activity makes it suitable as a negative control in cellular aromatase activity assays, enabling robust structure-activity relationship conclusions.

Simplified Scaffold for Tyrosinase Inhibition Probe Development

The class-leading tyrosinase inhibitor HMP (IC₅₀ = 2.23 µM vs. kojic acid 20.99 µM [2]) incorporates a benzylidenyl linker absent in the target compound. Researchers investigating the minimal pharmacophore for tyrosinase inhibition can use 3-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione as a structurally pared-back probe to isolate the contribution of the core pyrrolidine-2,5-dione-hydroxyphenyl motif, separately from linker-dependent conformational effects.

Synthetic Intermediate for Hindered Phenolic Polymer Stabilizers

US Patent 4,709,050 demonstrates that the 1-methylpyrrolidine-2,5-dione core, when coupled with a sterically hindered phenol (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl), yields effective polymer stabilizers [3]. The target compound, lacking ortho-substituents, is a logical starting material for derivatization—e.g., regioselective alkylation or Mannich-type reactions to introduce ortho-tert-butyl or other bulky groups—enabling the synthesis of novel stabilizer candidates with tailored antioxidant profiles and reduced volatility relative to non-hindered analogs.

Physicochemical Reference Standard for Chromatographic Method Development

With a well-defined computed lipophilicity (XLogP3 = 0.5), a single H-bond donor, three H-bond acceptors, and a rotatable bond count of 1 [4], this compound can serve as a calibration or system suitability standard in reversed-phase HPLC method development aimed at pyrrolidine-2,5-dione-containing analytes. Its intermediate polarity provides a retention time benchmark distinguishable from both more hydrophilic (NH-analog) and more lipophilic (N-alkyl or ortho-substituted) congeners. The availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm supports its use in regulated analytical environments.

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